The synthesis of 4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI) typically employs the Claisen-Schmidt condensation method. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. The general reaction conditions are as follows:
In industrial settings, the process may be adapted for larger scale production using continuous flow reactors to optimize yield and purity. Purification techniques such as recrystallization or chromatography are commonly applied post-synthesis to isolate the desired compound .
The Claisen-Schmidt condensation typically requires careful control of temperature and pH to maximize product yield and minimize side reactions. The reaction time can vary based on the specific substrates used but generally ranges from several hours to overnight.
The molecular structure of 4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI) features a benzopyran core with specific substituents that influence its chemical properties and biological activity. The InChI representation is:
4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI) can engage in several chemical reactions:
For oxidation, potassium permanganate or chromium trioxide are frequently used. In reduction processes, sodium borohydride or lithium aluminum hydride serve as effective reducing agents. For substitution reactions, nitric acid is typically used for nitration while halogens facilitate halogenation .
The mechanism of action for 4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI) involves its interaction with specific molecular targets within biological systems:
The physical properties of 4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI) include:
The compound exhibits typical characteristics associated with chromones, including:
These properties make it suitable for various applications in research and industry .
The scientific applications of 4H-1-Benzopyran-4-one, 3-methyl-2-(4-methylphenyl)-(9CI) are diverse:
4H-1-Benzopyran-4-one, commonly termed chromone, represents a privileged scaffold in medicinal chemistry. This bicyclic system comprises a benzene ring (Ring A) fused to a γ-pyrone ring (Ring B containing a carbonyl group at C4 and a double bond between C2 and C3). The core structure serves as the foundational template for diverse bioactive molecules, classified based on Ring B modifications:
Table 1: Structural Classification of Key 4H-1-Benzopyran-4-one Derivatives
Class | Core Substituent | Representative Structure | Natural/Synthetic Prevalence |
---|---|---|---|
Chromone | H at C2, C3 | Unsubstituted 4H-1-benzopyran-4-one | Predominantly synthetic |
Flavone | Phenyl at C2 | 2-Phenyl-4H-chromen-4-one | Widespread in plants |
3-Methyl-2-arylchromone | Methyl at C3, Aryl at C2 | 3-Methyl-2-(4-methylphenyl)-4H-chromen-4-one | Primarily synthetic |
The 3-methyl-2-(4-methylphenyl) variant falls under the 2-aryl-3-alkylchromone category, where the 4-methylphenyl (p-tolyl) group at C2 and the methyl group at C3 are critical for modulating electronic properties and steric bulk [3] [6].
Substituents on the chromone nucleus profoundly influence physicochemical properties and biological interactions. Key substitutions in 3-methyl-2-(4-methylphenyl)-4H-1-benzopyran-4-one include:
Table 2: Impact of Key Substituents on Chromone Properties
Position | Substituent | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|---|
C2 | 4-Methylphenyl | +M (electron-donating), enhances π-system | Moderate bulk | Improved target affinity via hydrophobic/π-π interactions |
C3 | Methyl | Weak +I (electron-donating) | Shields C2-C3 bond | Increased metabolic stability |
C4 | Carbonyl (fixed) | Strong -M, -I (electron-withdrawing) | Minimal | Electrophilic center for nucleophile addition |
Synthetic accessibility of these derivatives relies on reactions like the Baker-Venkataraman rearrangement or Claisen-Schmidt condensations, where precursor ketones or aldehydes are selected to install the specific C2 and C3 groups [3] [9].
The exploration of 2-arylchromones accelerated in the late 20th century, driven by the discovery of natural flavonoids' bioactivities. Synthetic 3-methyl-2-aryl analogues emerged as metabolically stabilized versions of naturally occurring scaffolds. Key pharmacological milestones include:
Table 3: Documented Biological Activities of 3-Methyl-2-arylchromone Derivatives
Activity | Key Structural Features | Model System | Potency Reference |
---|---|---|---|
Antiproliferative | 3-Methyl-2-(4-methylphenyl), Isoxazole linker | MDA-MB-231 cancer cells | IC₅₀: 5.2–22.2 μM [1] |
Kinase Inhibition | 3-Methyl, 2-(4-methylphenyl), C7/C8 methoxy | Tyrosine kinase assays | Selective inhibition vs unmethylated analogues [8] |
Antibacterial | 3-Methyl-2-(polyfluorophenyl) | S. aureus, E. coli | Comparable to ciprofloxacin [9] |
Anti-inflammatory | 3-Methyl-2-(2,4-dichlorophenyl), C6 hydroxy | PGE₂ production assay | Significant suppression at 10 μM |
Ongoing research exploits this scaffold in hybrid molecules and targeted probes, leveraging its synthetic versatility and favorable pharmacokinetic profile. The 3-methyl-2-(4-methylphenyl) variant specifically represents a strategic balance of lipophilicity, metabolic stability, and target engagement potential [1] [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: